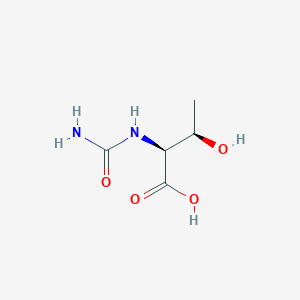
Threonine,N-(aminocarbonyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid is a non-proteinogenic amino acid It is a derivative of threonine, where the hydroxyl group is replaced by a carbamoylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis from Garner’s aldehyde. This method includes a series of steps such as the Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . Another method involves the Strecker synthesis, which starts with the addition of cyanide ion to an imine, forming an alpha-amino nitrile, which is then hydrolyzed to give the desired amino acid .
Industrial Production Methods
化学反応の分析
Types of Reactions
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce simpler amines or alcohols.
科学的研究の応用
Nutritional Applications
1.1 Role in Animal Nutrition
Threonine is a critical component of animal diets, especially for swine and poultry. It is often the limiting amino acid in corn-soybean meal-based diets. Research indicates that threonine supplementation can enhance growth performance, improve immune function, and maintain intestinal health in animals. For instance, studies show that adequate threonine levels promote protein synthesis in skeletal muscles and gastrointestinal mucin production, which is vital for gut health .
1.2 Mechanisms of Action
Threonine influences several metabolic pathways:
- Protein Synthesis : Threonine is integral to the synthesis of mucins and other proteins in epithelial tissues.
- Energy Metabolism : It plays a role in hepatic lipid metabolism and has been shown to mitigate lipid metabolic disorders by regulating lipogenesis signaling pathways .
- Immune Function : Threonine modulates immune responses by affecting cytokine expression and immune cell differentiation during inflammatory states .
Pharmaceutical Applications
2.1 Therapeutic Uses
Threonine is utilized in total parenteral nutrition (TPN), where it contributes to collagen and elastin synthesis, aiding in proper fat metabolism and digestive function . Its pharmacological properties have led to its inclusion in formulations designed to support recovery from surgery or illness.
2.2 Drug Development
The unique properties of threonine make it a candidate for drug development initiatives aimed at reducing drug failure rates. Its role as a precursor in various biochemical pathways can be harnessed to develop therapies targeting metabolic disorders .
Research Methodologies
3.1 Innovative Labeling Techniques
Recent advancements have introduced threonine-derived non-canonical amino acids for studying protein synthesis. The THRONCAT method allows researchers to label nascent proteins efficiently without toxic effects on cells. This technique enhances the understanding of protein dynamics within living systems, providing insights into cellular processes .
3.2 Structural Biology Applications
Threonine residues play crucial roles in the structure and function of various proteins, such as multidrug efflux transporters like AcrB in Escherichia coli. Studies have identified specific threonine residues that are essential for transporter function, highlighting their importance in drug resistance mechanisms .
Case Studies
作用機序
The mechanism of action of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-3-Methylglutamate: A derivative of glutamate with similar synthetic routes and applications.
Uniqueness
What sets (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound in research and development.
特性
CAS番号 |
104928-21-4 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC名 |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1 |
InChIキー |
JDNXAWFLEXAACH-GBXIJSLDSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)N)O |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)N)O |
同義語 |
Threonine, N-(aminocarbonyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















